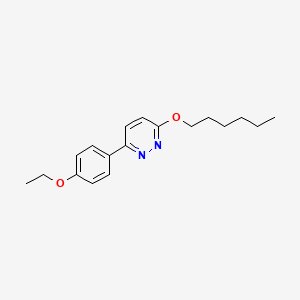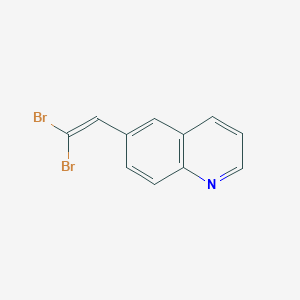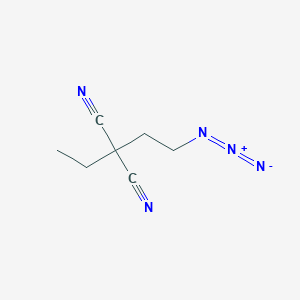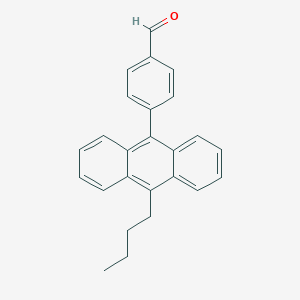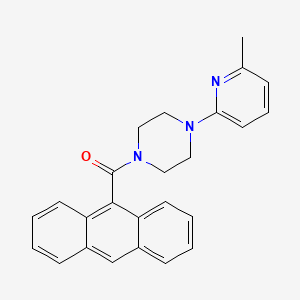
Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as anthracenylcarbonyl chloride and 6-methyl-2-pyridinylamine. These intermediates can then be reacted with piperazine under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenylcarboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Piperazine derivatives are known for their potential therapeutic applications, including as antiparasitic agents and central nervous system stimulants. This specific compound could be investigated for similar uses.
Industry
In the industrial sector, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a basic piperazine ring structure.
1-(9-Anthracenylcarbonyl)piperazine: A related compound with an anthracenylcarbonyl group.
4-(6-Methyl-2-pyridinyl)piperazine: A related compound with a methylpyridinyl group.
Uniqueness
Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647854-36-2 |
|---|---|
Formule moléculaire |
C25H23N3O |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
anthracen-9-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O/c1-18-7-6-12-23(26-18)27-13-15-28(16-14-27)25(29)24-21-10-4-2-8-19(21)17-20-9-3-5-11-22(20)24/h2-12,17H,13-16H2,1H3 |
Clé InChI |
FQSGRHLRHLXSKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


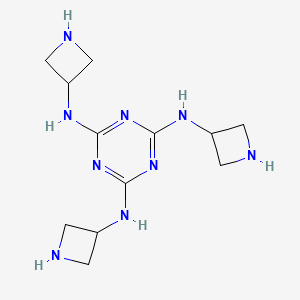

![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
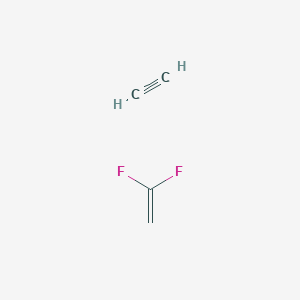

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
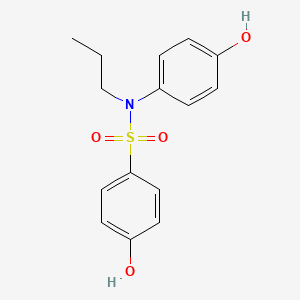
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
